4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C18H10BrN3O3S2 and a molecular weight of 460.331 g/mol . This compound is part of a class of chemicals known for their potential biological activities, including antiviral and anticancer properties .
Preparation Methods
The synthesis of 4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. The starting materials often include 4-bromobenzoyl chloride and 2-oxo-1,2-dihydro-3H-indole-3-thione. The reaction conditions usually require a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and cyclization steps to form the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against influenza viruses.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors involved in viral replication and cancer cell growth. The compound may inhibit these targets by binding to their active sites, thereby blocking their normal function and leading to the inhibition of disease progression .
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and indole derivatives, such as:
- 5-bromo-2-oxo-1,2-dihydro-3H-indole-3-thione
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide
These compounds share structural similarities but may differ in their biological activities and specific applications.
Properties
Molecular Formula |
C18H10BrN3O3S2 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-bromo-N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H10BrN3O3S2/c19-10-7-5-9(6-8-10)15(23)21-22-17(25)14(27-18(22)26)13-11-3-1-2-4-12(11)20-16(13)24/h1-8,25H,(H,21,23) |
InChI Key |
VYOSOFZTIJTUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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